molecular formula C12H19NO3 B2466898 Tert-butyl N-[(1R,2S)-2-(3-oxocyclobutyl)cyclopropyl]carbamate CAS No. 2503155-13-1

Tert-butyl N-[(1R,2S)-2-(3-oxocyclobutyl)cyclopropyl]carbamate

Cat. No.: B2466898
CAS No.: 2503155-13-1
M. Wt: 225.288
InChI Key: UWTMCRWTZXEYBC-VHSXEESVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl N-[(1R,2S)-2-(3-oxocyclobutyl)cyclopropyl]carbamate is a chemical compound with the molecular formula C13H21NO3 It is known for its unique structure, which includes a tert-butyl group, a cyclopropyl ring, and a 3-oxocyclobutyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(1R,2S)-2-(3-oxocyclobutyl)cyclopropyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclopropyl ketone derivative. One common method includes the use of tert-butyl hydroperoxide as an oxidizing agent to facilitate the formation of the desired product under metal-free conditions . The reaction conditions often involve moderate temperatures and the use of organic solvents to ensure the proper formation of the compound.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[(1R,2S)-2-(3-oxocyclobutyl)cyclopropyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield tert-butyl esters, while reduction reactions can produce alcohol derivatives.

Mechanism of Action

The mechanism of action of tert-butyl N-[(1R,2S)-2-(3-oxocyclobutyl)cyclopropyl]carbamate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-[(1R,2S)-2-(3-oxocyclobutyl)cyclopropyl]carbamate stands out due to its combination of a cyclopropyl ring and a 3-oxocyclobutyl moiety, which confer unique reactivity and stability. This makes it a valuable compound for various scientific research applications, particularly in the fields of organic synthesis and medicinal chemistry .

Properties

IUPAC Name

tert-butyl N-[(1R,2S)-2-(3-oxocyclobutyl)cyclopropyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-10-6-9(10)7-4-8(14)5-7/h7,9-10H,4-6H2,1-3H3,(H,13,15)/t9-,10+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWTMCRWTZXEYBC-VHSXEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC1C2CC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@H]1C2CC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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